3-[4-(Methylsulfanyl)phenyl]acrylic acid
Overview
Description
3-[4-(Methylsulfanyl)phenyl]acrylic acid, also known as 4-thiomethylcinnamic acid, is an organic compound with the molecular formula C10H10O2S and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and an acrylic acid moiety. It is a white crystalline solid with a melting point of 174-175°C and a boiling point of 362.8±25.0°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-[4-(Methylsulfanyl)phenyl]acrylic acid can be synthesized through the condensation reaction between 4-methylthiophenol and pyruvic acid . The reaction involves the following steps:
Formation of 4-methylthiophenol copper bromide: 4-methylthiophenol reacts with copper bromide to form 4-methylthiophenol copper bromide.
Condensation Reaction: The 4-methylthiophenol copper bromide then reacts with pyruvic acid to form an acyl intermediate.
Hydrolysis: The acyl intermediate undergoes hydrolysis to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and subsequent purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Methylsulfanyl)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The acrylic acid moiety can be reduced to form the corresponding propionic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of 3-[4-(Methylsulfanyl)phenyl]propionic acid.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-[4-(Methylsulfanyl)phenyl]acrylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]acrylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
3-[4-(Methylsulfanyl)phenyl]acrylic acid can be compared with other similar compounds, such as:
4-Methylthio cinnamic acid: Similar structure but with different substituents on the phenyl ring.
3-[4-(Methylsulfonyl)phenyl]acrylic acid: Contains a sulfonyl group instead of a sulfanyl group.
3-[4-(Methylthio)phenyl]propionic acid: The acrylic acid moiety is reduced to a propionic acid.
Uniqueness: The presence of the methylsulfanyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBHKZCSIUIANZ-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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